molecular formula C8H5ClN2O B1356722 6-Chloro-1,7-naphthyridin-2(1H)-one CAS No. 93493-68-6

6-Chloro-1,7-naphthyridin-2(1H)-one

Cat. No. B1356722
Key on ui cas rn: 93493-68-6
M. Wt: 180.59 g/mol
InChI Key: NRUPILJTHVRVPJ-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

A mixture of 6-chloro-1,7-naphthyridin-2(1H)-one (1.0 g, 5.5 mmol) and phosphorus tribromide (10 mL) was heated in a sealed tube at 130° C. for 20 hours. The cooled reaction mixture was poured onto ice, diluted with saturated aqueous sodium carbonate solution (100 mL), and extracted with ethyl acetate (2×200 mL). The combined organic layers were dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 40 g, ISCO, 0-80% ethyl acetate in heptane) to afford the title compound as a white solid (700 mg, 50%). 1H NMR (400 MHz, DMSO) δ 9.24 (s, 1H), 8.38 (d, J=8.7 Hz, 1H), 8.20 (s, 1H), 8.02 (d, J=8.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][N:11]=1)[NH:8][C:7](=O)[CH:6]=[CH:5]2.P(Br)(Br)[Br:14]>C(=O)([O-])[O-].[Na+].[Na+]>[Br:14][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][N:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C=CC(NC2=CN1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 40 g, ISCO, 0-80% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC2=CN=C(C=C2C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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